molecular formula C22H30N6OS B591477 Teneligliptin D8 CAS No. 1391012-95-5

Teneligliptin D8

Cat. No.: B591477
CAS No.: 1391012-95-5
M. Wt: 434.632
InChI Key: WGRQANOPCQRCME-POOPOPQESA-N
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Description

Teneligliptin D8 is a deuterated form of Teneligliptin, a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. . This compound is specifically designed to have improved pharmacokinetic properties by replacing certain hydrogen atoms with deuterium, which can enhance the drug’s stability and efficacy.

Mechanism of Action

Target of Action

Teneligliptin D8 primarily targets the enzyme known as dipeptidyl peptidase-4 (DPP-4) . This enzyme plays a crucial role in the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones are integral to the regulation of blood sugar levels, particularly after meals .

Mode of Action

The interaction of this compound with its target, DPP-4, results in the inhibition of this enzyme . This inhibition slows down the degradation of incretin hormones, leading to increased and prolonged levels of active GLP-1 and GIP . The elevated levels of these hormones stimulate the pancreatic beta cells to produce insulin, which in turn helps to regulate blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . By inhibiting DPP-4, this compound prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion . This results in a reduction of blood glucose levels .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This contributes to the high bioavailability of this compound, ensuring its effective action in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, this compound stimulates the production of insulin . This leads to improved control of blood glucose levels, particularly after meals . Additionally, this compound has been shown to activate beta-cell function and decrease insulin resistance .

Biochemical Analysis

Biochemical Properties

Teneligliptin D8 interacts with the DPP-4 enzyme, which is widely distributed throughout the body . This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . Thus, the incretins stimulate the pancreatic beta cells to produce insulin .

Cellular Effects

In the context of cellular effects, this compound influences cell function by modulating the activity of the DPP-4 enzyme and thereby affecting the levels of incretin hormones . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the DPP-4 enzyme and inhibiting its activity . This leads to an increase in the levels of incretin hormones, which in turn stimulate the production of insulin .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment is associated with significant improvements in fasting plasma glucose (FPG) levels and homeostasis model assessment (HOMA) parameters .

Dosage Effects in Animal Models

It has been observed that this compound treatment is associated with weight gain .

Metabolic Pathways

This compound is involved in the incretin hormone pathway, where it interacts with the DPP-4 enzyme . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

Given its role as a DPP-4 inhibitor, it is likely that it interacts with transporters or binding proteins associated with this enzyme .

Subcellular Localization

Given its role as a DPP-4 inhibitor, it is likely that it is localized to the same compartments or organelles as this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teneligliptin D8 involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which is a crucial component of the Teneligliptin structure.

    Piperazine Derivative Formation: The next step involves the formation of a piperazine derivative, which is then coupled with the pyrazole ring.

    Introduction of the Thiazolidine Ring:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Teneligliptin D8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Scientific Research Applications

Teneligliptin D8 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Teneligliptin D8 is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolism, and potentially longer-lasting effects compared to its non-deuterated counterparts .

Properties

IUPAC Name

[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQANOPCQRCME-POOPOPQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the purpose of using teneligliptin D8 in this research?

A1: this compound serves as an internal standard in the LC-MS/MS method. [] Internal standards are crucial in analytical chemistry to improve the accuracy and reliability of quantitative measurements. They help correct for variations during sample preparation and analysis.

Q2: How does the method differentiate between teneligliptin and this compound?

A2: The method utilizes mass spectrometry (MS/MS) for detection and quantification. Teneligliptin and this compound have different masses due to the presence of deuterium isotopes in this compound. The MS/MS method can distinguish these mass differences, allowing for the specific measurement of each compound even when present in the same sample. []

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